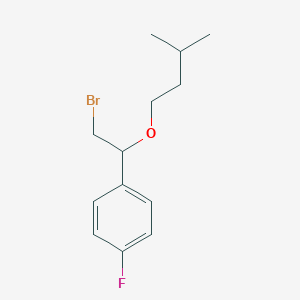

1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene (CAS: 1247379-62-9) is a brominated aromatic ether with the molecular formula C₁₃H₁₈BrFO and a molecular weight of 289.18 g/mol . Its structure features a fluorobenzene core substituted with a bromoethyl group and an isopentyloxy (3-methylbutoxy) chain. The compound is primarily used as a synthetic intermediate in organic chemistry, leveraging its reactive bromine and ether moieties for further functionalization .

Preparation Methods

The synthesis of 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Etherification: The formation of the isopentyloxy group through a nucleophilic substitution reaction, where an alcohol (isopentanol) reacts with an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Coupling Reaction: The final step involves coupling the brominated intermediate with the isopentyloxyethyl group under suitable conditions, often using a palladium-catalyzed cross-coupling reaction like the Suzuki or Heck reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes, and reduction reactions to remove halogen atoms or reduce double bonds.

Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki, Heck, or Sonogashira coupling, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies to understand molecular interactions and pathways.

Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, in medicinal chemistry, it may inhibit or activate specific enzymes, affecting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Differences |

|---|---|---|---|---|---|

| 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene | 1247379-62-9 | C₁₃H₁₈BrFO | 289.18 | Bromoethyl, isopentyloxy, fluoro | Ether linkage, branched alkyl chain |

| 1-(2-Bromoethyl)-4-fluorobenzene | 332-42-3 | C₈H₈BrF | 203.05 | Bromoethyl, fluoro | Lacks ether group; simpler structure |

| (E)-1-(2-Bromovinyl)-4-fluorobenzene | 870122-74-0 | C₈H₆BrF | 201.04 | Bromovinyl, fluoro | Vinyl bromide vs. bromoethyl |

| 1-Bromo-4-fluorobenzene | 460-00-4 | C₆H₄BrF | 175.01 | Aryl bromide, fluoro | Bromine directly on aromatic ring |

| 1-(4-Bromo-2-fluorophenyl)ethanone | 625446-22-2 | C₈H₆BrFO | 233.04 | Aryl bromide, ketone, fluoro | Ketone instead of ether/bromoethyl |

Bromine Reactivity

- Target Compound : The bromine on the ethyl chain facilitates nucleophilic substitutions (e.g., SN2 reactions) or cross-coupling reactions (e.g., Suzuki-Miyaura) .

- 1-Bromo-4-fluorobenzene : The aryl bromide undergoes electrophilic aromatic substitution or metal-catalyzed couplings but is less reactive in SN2 due to aromatic stabilization .

- (E)-1-(2-Bromovinyl)-4-fluorobenzene : The vinyl bromide is highly reactive in Heck couplings or cycloadditions but less suited for alkylation .

Ether Functionality

- Etherification of such compounds typically yields 43–53% under iron chloride catalysis .

Ketone vs. Ether

- 1-(4-Bromo-2-fluorophenyl)ethanone: The ketone group enables condensations (e.g., forming Schiff bases) or reductions to alcohols, diverging from the target compound’s ether-based reactivity .

Biological Activity

1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene is a compound of interest in medicinal chemistry and toxicology due to its potential biological activities. This article reviews the available literature concerning its biological effects, pharmacokinetics, and toxicity profiles, highlighting key findings from various studies.

Chemical Structure and Properties

The compound can be represented by the following structure:

- Chemical Formula : C₉H₁₀BrF

- Molecular Weight : Approximately 227.08 g/mol

Antimicrobial Properties

Recent studies have explored the potential of halogenated compounds, including this compound, as efflux pump inhibitors against antibiotic-resistant bacteria. Compounds with similar structures have shown promising results in enhancing the efficacy of existing antibiotics by inhibiting bacterial resistance mechanisms. For instance, research indicates that certain brominated compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways, thereby enhancing the activity of co-administered antibiotics .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In one study, the compound exhibited a median lethal dose (LD50) of approximately 2,700 mg/kg when administered orally to rats . Observations included:

- Symptoms at Lethal Doses : Tremors, ataxia, and significant weight loss.

- Symptoms at Non-lethal Doses : Mild tremors and reduced activity levels.

Inhalation studies also revealed an LC50 of around 18,000 mg/m³, indicating significant acute toxicity upon exposure .

Case Studies

Case Study 1: Efficacy Against Resistant Strains

A study involving a murine model demonstrated that combining this compound with standard antibiotics resulted in a significant reduction in bacterial load compared to treatment with antibiotics alone. The combination therapy led to a three-log reduction in colony-forming units (CFUs) after just four hours of treatment .

Case Study 2: Toxicological Assessment

In a controlled environment, rats exposed to varying concentrations of the compound exhibited dose-dependent responses. At higher concentrations (≥14,000 mg/m³), symptoms included severe respiratory distress and neurological impairments .

Summary Table of Biological Activity and Toxicity

| Parameter | Value/Description |

|---|---|

| Chemical Formula | C₉H₁₀BrF |

| LD50 (oral) | ~2,700 mg/kg |

| LC50 (inhalation) | ~18,000 mg/m³ |

| Antimicrobial Action | Effective as an efflux pump inhibitor |

| Symptoms of Toxicity | Tremors, weight loss, respiratory distress |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene?

The synthesis typically involves multi-step reactions, focusing on bromination, etherification, and fluorination. A feasible route includes:

- Step 1 : Bromination of a pre-functionalized ethylbenzene derivative using agents like N-bromosuccinimide (NBS) under radical conditions .

- Step 2 : Introduction of the isopentyloxy group via nucleophilic substitution (e.g., Williamson ether synthesis) using isopentyl alcohol and a base like NaH .

- Step 3 : Fluorination at the para position using electrophilic aromatic substitution (e.g., Balz-Schiemann reaction) or direct fluorinating agents like Selectfluor .

Key Considerations :

- Solvent choice (e.g., acetonitrile for bromination, THF for etherification) impacts reaction efficiency.

- Temperature control is critical to avoid side reactions, such as elimination during ether formation.

Q. How is the compound characterized for structural elucidation?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR Spectroscopy : 1H and 13C NMR identify substituent positions (e.g., fluorine’s deshielding effect on adjacent protons) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, confirming bond lengths and angles .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z ~290.0) .

Q. How do electronic effects of substituents influence the compound’s reactivity?

The bromine, fluorine, and isopentyloxy groups exhibit distinct electronic effects:

- Bromine : Acts as a leaving group in nucleophilic substitutions (e.g., Suzuki couplings) due to its polarizability .

- Fluorine : Electron-withdrawing effect enhances the electrophilicity of the benzene ring, directing further substitutions meta to itself .

- Isopentyloxy : Electron-donating ether group stabilizes adjacent carbocations but may sterically hinder reactions at the ethyl chain .

Comparative Reactivity Table

| Substituent | Electronic Effect | Reactivity Impact | Reference |

|---|---|---|---|

| Br (ethyl chain) | Polarizable | Facilitates SN2 reactions | |

| F (para position) | Withdrawing | Increases ring electrophilicity | |

| Isopentyloxy (ether) | Donating | Stabilizes intermediates |

Q. What methodological approaches resolve contradictions in reported reaction yields?

Discrepancies in yields (e.g., 40–80%) arise from variable conditions. Systematic strategies include:

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using statistical models .

- In Situ Monitoring : Techniques like FT-IR or HPLC track reaction progress to identify bottlenecks .

- Byproduct Analysis : GC-MS identifies side products (e.g., elimination products from excess base) .

Case Study : Bromination efficiency varies with solvent polarity. Polar solvents (acetonitrile) favor radical mechanisms, while non-polar solvents (CCl4) reduce side reactions .

Q. What are potential applications in medicinal chemistry based on structural analogs?

The compound’s halogen and ether motifs align with bioactive molecules:

- Antimicrobial Agents : Bromine enhances lipophilicity, improving membrane penetration (analogous to fluoroquinolones) .

- Kinase Inhibitors : The fluorobenzene scaffold is common in tyrosine kinase inhibitors (e.g., Gefitinib analogs) .

- Prodrug Development : The isopentyloxy group can be hydrolyzed in vivo to release active metabolites .

Table: Bioactivity of Structural Analogs

| Analog Structure | Bioactivity | Reference |

|---|---|---|

| 4-(2-Bromoethyl)-1,2-difluorobenzene | Cytotoxicity in cancer cells | |

| 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene | Enzyme inhibition |

Properties

Molecular Formula |

C13H18BrFO |

|---|---|

Molecular Weight |

289.18 g/mol |

IUPAC Name |

1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-fluorobenzene |

InChI |

InChI=1S/C13H18BrFO/c1-10(2)7-8-16-13(9-14)11-3-5-12(15)6-4-11/h3-6,10,13H,7-9H2,1-2H3 |

InChI Key |

SBJOGYXSTYHPTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC(CBr)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.